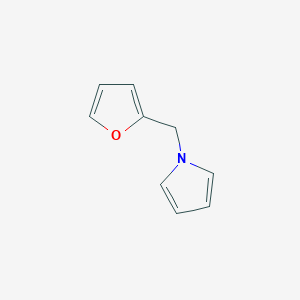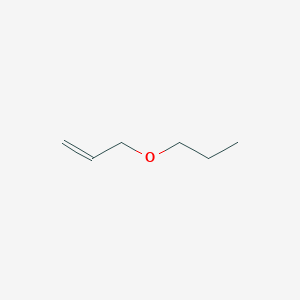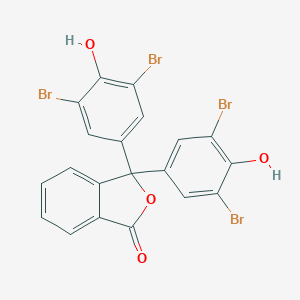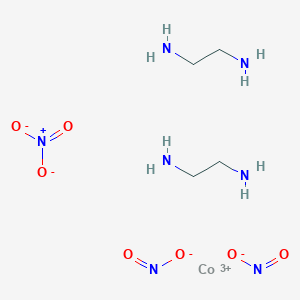
trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate, also known as trans-[Co(en)2(NO2)2]NO3, is a coordination compound of cobalt (III) with ethylenediamine and nitrate ligands. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and biomedicine.
Wirkmechanismus
The mechanism of action of trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 is not fully understood, but it is believed to involve the interaction of the cobalt ion with various biomolecules, such as proteins and enzymes. This interaction can lead to changes in the structure and function of these biomolecules, which can have a range of physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 can exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been shown to have an effect on the immune system and to have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 in lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research on trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3. Some possible areas of interest include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in the treatment of various diseases. Other potential directions for research include the investigation of its potential as a catalyst in various chemical reactions and the development of new coordination compounds with similar properties.
Synthesemethoden
The synthesis of trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 can be achieved by reacting cobalt (III) nitrate with ethylenediamine in the presence of nitrite ions. The reaction is typically carried out in an aqueous solution at a specific pH and temperature, and the resulting product is purified by precipitation and filtration.
Wissenschaftliche Forschungsanwendungen
Trans-[Co(en)2(NO2)2]NO3 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where this compound has been shown to exhibit a range of biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
14240-12-1 |
|---|---|
Produktname |
trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate |
Molekularformel |
C4H16CoN7O7 |
Molekulargewicht |
333.15 g/mol |
IUPAC-Name |
cobalt(3+);ethane-1,2-diamine;nitrate;dinitrite |
InChI |
InChI=1S/2C2H8N2.Co.NO3.2HNO2/c2*3-1-2-4;;2-1(3)4;2*2-1-3/h2*1-4H2;;;2*(H,2,3)/q;;+3;-1;;/p-2 |
InChI-Schlüssel |
SXOWHZGOECKXMD-UHFFFAOYSA-L |
SMILES |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
Kanonische SMILES |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
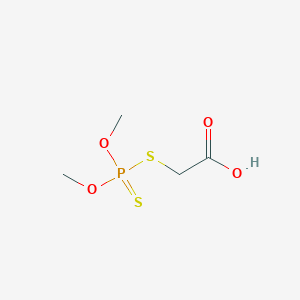


![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
